molecular formula C9H7BrClNO B6608033 6-bromoisoquinolin-4-ol hydrochloride CAS No. 2839138-30-4

6-bromoisoquinolin-4-ol hydrochloride

Cat. No.: B6608033
CAS No.: 2839138-30-4
M. Wt: 260.51 g/mol
InChI Key: PTLGHBCNWYNCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoisoquinolin-4-ol hydrochloride (BIQHCl) is an organic compound that is used for a variety of scientific applications. It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its chemical structure. BIQHCl is a pale yellow crystalline solid, and it is soluble in water, ethanol, and other organic solvents. BIQHCl is used in a variety of scientific research applications, and it has a variety of biochemical and physiological effects.

Scientific Research Applications

6-bromoisoquinolin-4-ol hydrochloride is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including heterocyclic compounds, organic compounds, and pharmaceuticals. It is also used in the synthesis of polymers and other materials. This compound is also used in the synthesis of organic dyes, and it is used in the study of the structure and function of proteins and other biological molecules.

Mechanism of Action

The mechanism of action of 6-bromoisoquinolin-4-ol hydrochloride is not fully understood. It is believed that this compound acts as a nucleophile, which means it can attack and replace a hydrogen atom on an aromatic ring. This reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at temperatures between 100-150°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have an effect on the metabolism of certain proteins and other biological molecules. It may also have an effect on the activity of certain enzymes, and it may have an effect on the structure and function of certain proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromoisoquinolin-4-ol hydrochloride in lab experiments include its low cost, its stability, and its ability to be used in a variety of reactions. However, there are also some limitations to using this compound in lab experiments. These include its low solubility in water, its sensitivity to light and air, and its potential to cause skin irritation.

Future Directions

There are a variety of potential future directions for 6-bromoisoquinolin-4-ol hydrochloride research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be done on the synthesis of this compound, as well as its use in the synthesis of organic dyes and other materials. Finally, further research could be done on its potential use in the study of proteins and other biological molecules.

Synthesis Methods

6-bromoisoquinolin-4-ol hydrochloride can be synthesized using a variety of methods. The most common method is a nucleophilic aromatic substitution reaction, which involves the substitution of a hydrogen atom on an aromatic ring with a nucleophile. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at temperatures between 100-150°C.

Properties

IUPAC Name

6-bromoisoquinolin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO.ClH/c10-7-2-1-6-4-11-5-9(12)8(6)3-7;/h1-5,12H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLGHBCNWYNCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.